methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro and ethoxy group on the benzoyl moiety, as well as an amino linkage to another benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-ethoxybenzoic acid and methyl 2-aminobenzoate.
Activation of Carboxylic Acid: The carboxylic acid group of 4-chloro-3-ethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with methyl 2-aminobenzoate to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Conducting rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Results in the formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate can be compared with similar compounds such as:
Methyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate: Similar structure but with different substitution patterns.
Methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate: Another isomer with a different arrangement of chloro and ethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-15-10-11(8-9-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJPYEFJJJWJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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